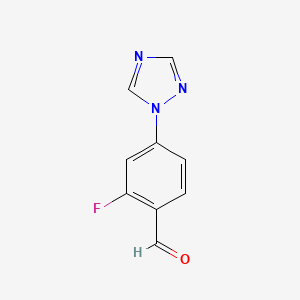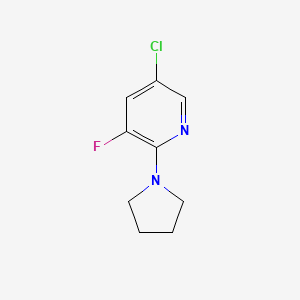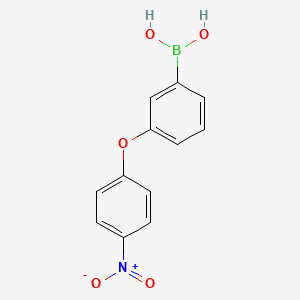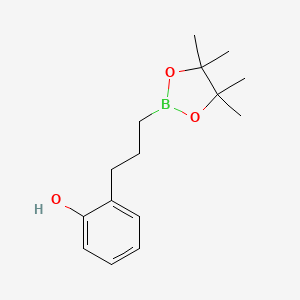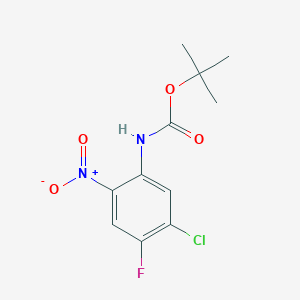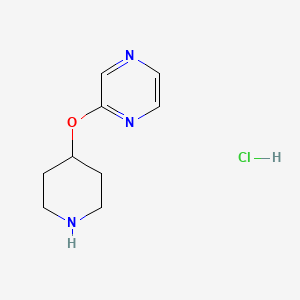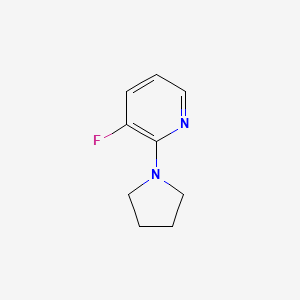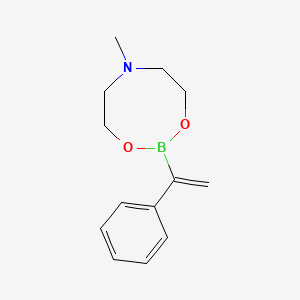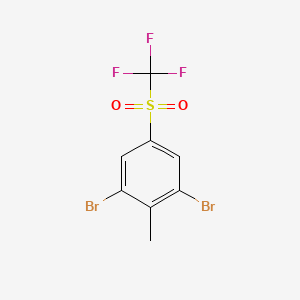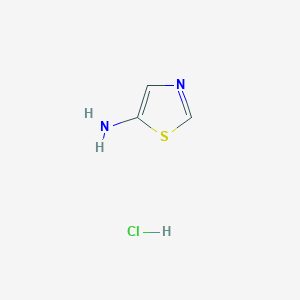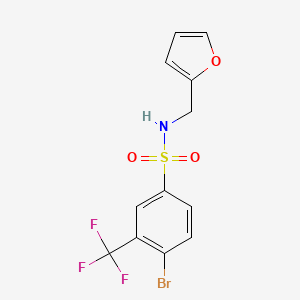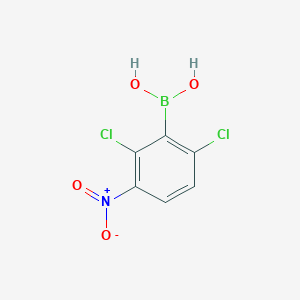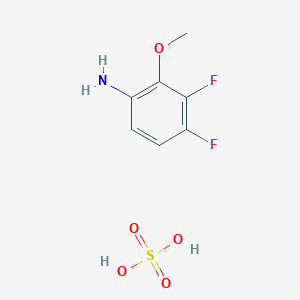
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
説明
“1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.27 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.
科学的研究の応用
Antibacterial Activity
- Scientific Field: Organic Chemistry / Pharmacology
- Application Summary: N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized and tested for their antibacterial activity .
- Methods of Application: The synthetic route involved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
- Results: Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Anti-tubercular Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity has been studied .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Central Muscle Relaxants
- Scientific Field: Pharmacology
- Application Summary: In the 1950s, a number of 2-aminobenzothiazoles were intensively studied as central muscle relaxants .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the available literature .
- Results: The pharmacological profile of riluzole, a benzothiazole derivative, was discovered to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity. A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the available literature .
- Results: Phortress (NSC 710305) is the lead compound from this work. This agent has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .
Antimicrobial Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the available literature .
- Results: Among the studied compounds, some were found to be the most active (MIC = 0.09–0.18 mg/ml) having comparable activity as standard drugs streptomycin (MIC = 0.05–0.1 mg/ml) and ampicillin (MIC = 0.2 mg/ml) against Pseudomonas aeruginosa, and Escherichia coli .
Anticonvulsant Agents
- Scientific Field: Pharmacology
- Application Summary: In the 1950s, a number of 2-aminobenzothiazoles were intensively studied as central muscle relaxants . Since then, medicinal chemists have taken an active interest in this chemical family .
- Methods of Application: The specific methods of application or experimental procedures for this use are not detailed in the available literature .
- Results: Riluzole (6-trifluoromethoxy-2-benzothiazolamine, PK-26124, RP-25279, Rilutek) was found to interfere with glutamate neurotransmission in biochemical, electrophysiological, and behavioral experiments .
特性
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJYZJGYDCPZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



